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Compound of Interest

Compound Name:
2-(4-formyl-3-phenyl-1H-pyrazol-1-

yl)acetamide

CAS No.: 887407-97-8

Cat. No.: B2897106

Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals Focus:

Methodologies, Efficacy, and Toxicity Profiling in Animal Models

Pharmacological Rationale & Mechanistic Pathways
The pyrazole acetamide scaffold is a highly versatile pharmacophore in medicinal chemistry,

characterized by its ability to form robust hydrogen bonds and engage in π-π interactions within

target protein binding pockets. Recent drug discovery efforts have successfully leveraged this

scaffold for two primary therapeutic avenues: anti-tubercular agents targeting the DprE1

enzyme[1][2], and anti-diabetic agents acting via PPAR-γ transactivation[3].

Causality in Target Engagement
Anti-Tubercular (DprE1 Inhibition): Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1)

is an essential enzyme for synthesizing cell-wall arabinans in Mycobacterium tuberculosis

(Mtb). Derivatives such as N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamides act as

noncovalent DprE1 inhibitors. By blocking this enzyme, the compounds induce cell wall

depletion and subsequent bacterial lysis[1][2].
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Anti-Diabetic (PPAR-γ Activation): Certain pyrazole-acetamide derivatives, such as N-(2-

aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide, mimic the binding profile of

thiazolidinediones. They activate Peroxisome Proliferator-Activated Receptor gamma

(PPAR-γ), which upregulates genes involved in glucose and lipid metabolism, thereby

lowering blood glucose in vivo[3].
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Fig 1: Mechanism of Mtb clearance via DprE1 inhibition by pyrazole acetamides.

Experimental Workflow & Study Design
When transitioning pyrazole acetamide candidates from in vitro hits to in vivo validation, the

experimental design must account for pharmacokinetics, baseline toxicity, and target-specific

disease modeling.
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Fig 2: In vivo evaluation workflow for toxicity, anti-TB, and anti-diabetic efficacy.

Causality Behind Model Selection
OECD 423 (Acute Toxic Class Method): Chosen over traditional LD50 testing to adhere to

the 3Rs (Replacement, Reduction, Refinement). It uses a stepwise procedure (3

animals/step) to classify the substance, establishing safe dosing thresholds (e.g., 300 mg/kg)

without excessive animal mortality[4].

Acute vs. Chronic TB Mouse Model: The acute model involves a high-dose aerosol infection

that causes rapid bacterial replication. It is selected for initial in vivo screening because it

quickly validates whether the pyrazole acetamide can penetrate host macrophages and exert
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bactericidal activity. Chronic models are reserved for later stages to test penetration into

necrotic granulomas[1].

Streptozotocin (STZ)-Induced Diabetic Rats: STZ is selectively taken up by pancreatic β-

cells via the GLUT2 transporter, causing DNA alkylation and β-cell necrosis. This creates a

reliable insulin-deficient state, allowing researchers to isolate and evaluate the insulin-

sensitizing (PPAR-γ mediated) effects of the pyrazole acetamides[3].

Detailed Step-by-Step Protocols
Protocol A: Acute Toxicity Profiling (OECD 423)
Self-Validation: The protocol includes continuous 14-day monitoring to capture delayed

toxicological effects, ensuring the observed "safe dose" is not merely a false negative due to

slow compound metabolism.

Animal Preparation: Acclimate healthy, nulliparous, and non-pregnant female albino mice (8-

12 weeks old) for 5 days. Fast the animals for 3-4 hours prior to dosing.

Dose Formulation: Suspend the pyrazole acetamide derivative in a suitable vehicle (e.g.,

0.5% Carboxymethyl cellulose or PEG-400) to ensure uniform dosing.

Administration: Administer a starting dose of 300 mg/kg via oral gavage[4]. Use a volume not

exceeding 10 mL/kg body weight.

Observation Schedule: Monitor continuously for the first 30 minutes, periodically during the

first 24 hours (with special attention to the first 4 hours), and daily thereafter for 14 days.

Endpoints: Record clinical signs (tremors, lethargy, changes in fur). On day 14, euthanize the

animals and perform a gross necropsy. Extract vital organs (heart, lungs, liver, kidneys) for

histopathological examination to confirm the absence of cellular deformation or necrosis[4].

Protocol B: Efficacy in Acute Mouse TB Infection Model
Self-Validation: Inclusion of a vehicle control group and a standard-of-care positive control

(e.g., Isoniazid or Ethambutol) ensures that the reduction in Colony Forming Units (CFU) is

strictly attributable to the test compound.
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Infection: Expose BALB/c mice to an aerosol of M. tuberculosis H37Rv strain calibrated to

deliver ~10^4 bacilli per lung[1][2].

Treatment Initiation: Begin oral administration of the pyrazole acetamide derivative (at the

safe dose determined in Protocol A) 1-day post-infection. Continue once daily for 4 weeks.

Tissue Harvesting: Euthanize the mice at the end of week 4. Aseptically harvest the lungs

and spleen.

CFU Enumeration: Homogenize the tissues in PBS containing 0.05% Tween 80. Plate serial

dilutions on Middlebrook 7H11 agar supplemented with OADC. Incubate at 37°C for 3-4

weeks and count the CFUs.

Protocol C: Hypoglycemic Evaluation in STZ-Induced
Diabetic Rats
Self-Validation: Baseline fasting blood glucose (FBG) is measured before STZ injection, post-

STZ injection (to confirm diabetes induction), and post-treatment, creating a self-controlled

longitudinal dataset.

Diabetes Induction: Administer a single intraperitoneal injection of STZ (e.g., 50-60 mg/kg)

dissolved in cold 0.1 M citrate buffer (pH 4.5) to overnight-fasted Wistar rats[3].

Confirmation: After 72 hours, measure FBG using a glucometer via tail vein puncture. Rats

with FBG > 250 mg/dL are classified as diabetic and selected for the study.

Treatment: Administer the pyrazole-acetamide compound (e.g., N-(2-aminophenyl)-2-(5-

methyl-1H-pyrazol-3-yl) acetamide) orally for 14-28 days[3]. Include a positive control group

treated with Rosiglitazone or Pioglitazone.

Analysis: Measure FBG on days 0, 7, 14, and 28. At the study's conclusion, assess PPAR-γ

transactivation levels in harvested adipose/liver tissues via commercially available reporter

assays.

Quantitative Data Summaries
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The following tables synthesize expected in vivo outcomes based on recent pharmacological

evaluations of pyrazole acetamide derivatives.

Table 1: In Vivo Anti-Tubercular Efficacy & Toxicity Summary

Compound
Class

Target Animal Model
Established
Safe Dose

Efficacy
Outcome

N-(1-(6-oxo-1,6-

dihydropyrimidin

e)-pyrazole)

acetamides (e.g.,

LK-60, LK-75)

DprE1 Enzyme
Acute Mouse TB

Infection

300 mg/kg

(OECD 423)

Significant

reduction in lung

and spleen

CFUs; high

bioavailability[1]

[2][4].

MSU-43085

(Pyrazole

derivative)

MmpL3 / DprE1
Chronic Mouse

TB Infection
N/A

Lacked activity in

chronic models

due to poor

granuloma

penetration[1].

Table 2: Blood Glucose Lowering & PPAR-γ Transactivation

Compound Target Animal Model
PPAR-γ
Transactivatio
n (%)

Blood Glucose
Lowering
Effect

N-(2-

aminophenyl)-2-

(5-methyl-1H-

pyrazol-3-yl)

acetamide

PPAR-γ
STZ-Induced

Diabetic Rats

~48.65% -

52.06%

Significant

hypoglycemia vs.

diabetic

control[3].

Rosiglitazone

(Reference)
PPAR-γ

STZ-Induced

Diabetic Rats
~85.30%

Standard

baseline

reduction[3].
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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